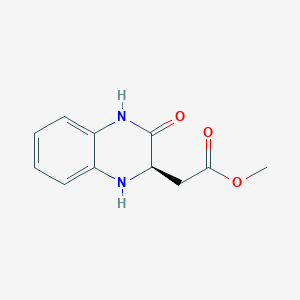

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[(2R)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQLPLNTXLZLIN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate typically involves the following steps:

Formation of Quinoxaline Derivative: The starting material is often a substituted aniline and a 1,2-diketone, which undergo a condensation reaction to form the quinoxaline core.

Introduction of the Methyl Acetate Group: The quinoxaline derivative is then reacted with methyl acetoacetate under acidic conditions to introduce the methyl acetate group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various oxo derivatives of the quinoxaline ring.

Reduction Products: Reduced forms of the quinoxaline core.

Substitution Products: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and enhancing drug efficacy. The compound's ability to inhibit tubulin polymerization indicates its potential as an anticancer agent. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting normal cellular processes .

Case Study:

A study investigating the antiproliferative effects of tetrahydroquinoxaline derivatives revealed that (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exhibited significant activity against various cancer cell lines, including HeLa and K562 cells. This finding underscores its potential in cancer therapeutics.

Biochemical Research

Enzyme Activity and Metabolic Pathways:

The compound is utilized in studies exploring enzyme activities and metabolic pathways. It aids researchers in understanding cellular processes and identifying potential therapeutic targets. Its role as a substrate or inhibitor in enzymatic reactions can provide insights into metabolic dysregulation associated with diseases .

Material Science

Development of Novel Materials:

In material science, (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is used to develop materials with enhanced properties such as thermal stability and mechanical strength. These materials find applications across various industries including electronics and construction .

Organic Synthesis

Building Block for Complex Molecules:

This compound acts as a versatile building block in organic synthesis. Chemists can utilize it to create complex molecules efficiently. Its functional groups allow for various chemical transformations that are essential in synthesizing more complex structures .

Analytical Chemistry

Detection and Quantification:

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is employed in analytical methods for detecting and quantifying specific compounds within complex mixtures. This application is vital for quality control processes in pharmaceutical manufacturing and research laboratories .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; anticancer properties | Antiproliferative effects on HeLa and K562 cells |

| Biochemical Research | Investigates enzyme activity and metabolic pathways | Insights into cellular processes |

| Material Science | Develops materials with improved thermal stability and mechanical strength | Applications in electronics and construction |

| Organic Synthesis | Versatile building block for creating complex molecules | Facilitates efficient synthesis of complex structures |

| Analytical Chemistry | Used for detection and quantification of compounds | Quality control in pharmaceuticals |

Mechanism of Action

The mechanism by which (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

The ethyl ester analog (CAS: Not specified) shares the same core structure but substitutes the methyl group with an ethyl chain. Key structural features include:

- Bond Parameters : The O1—C7 bond length is 1.240 Å , with N1—C7—C8 and N1—C7—C8A angles of 115.7° and 112.8° , respectively .

- Synthesis: Prepared via hydrogenation of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol .

Comparison Table: Methyl vs. Ethyl Derivatives

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid

This analog (CAS: Not specified) differs in the position of the oxo group (1-yl vs. 2-yl) and replaces the ester with a carboxylic acid. Key distinctions include:

Stereochemical Variants: Racemic vs. Enantiopure Forms

- (R)-Methyl Ester: The R-configuration may enhance enantioselective interactions in catalysis or biological systems. For example, visible-light organophotoredox catalysis with dihydroquinoxalinones shows improved stereochemical outcomes in enantiopure forms .

Crystal and Thermal Stability

- (R)-Methyl Ester: Limited crystallographic data, but methyl esters generally exhibit higher melting points than ethyl analogs due to tighter packing. 3.2. Bioactivity Profile

Quinoxaline derivatives are associated with:

Biological Activity

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, with the CAS number 565460-55-1, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

1. PARP-1 Inhibition

Recent studies have highlighted the role of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is crucial for DNA repair mechanisms and is a target for cancer therapies, particularly in BRCA-deficient tumors. The compound was evaluated for its PARP-1 inhibitory activity using a colorimetric assay:

| Compound | IC50 (nM) |

|---|---|

| (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | 12.86 |

| Olaparib (reference drug) | 4.40 |

The results indicate that while (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate shows promising inhibitory activity against PARP-1, it is less potent than Olaparib .

2. Cell Cycle Analysis

In cellular studies involving MDA-MB-436 breast cancer cells treated with (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate at its IC50 concentration of 2.57 µM for 48 hours, significant alterations in cell cycle progression were observed. The percentage of cells in the G2 phase increased from 25.12% in control to 30.39% in treated cells, suggesting that the compound may induce cell cycle arrest and promote apoptosis .

The biological activity of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can be attributed to its structural features that facilitate interactions with target proteins involved in cellular processes:

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to the active site of PARP enzymes and potentially other targets involved in DNA repair and cellular signaling pathways. This inhibition can lead to increased DNA damage in cancer cells lacking effective repair mechanisms .

Pharmaceutical Development

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate serves as a key intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and cancer therapies. Its ability to inhibit PARP enzymes makes it a candidate for developing new anticancer drugs .

Biochemical Research

The compound is utilized in studies investigating metabolic pathways and enzyme activities within cells. This research provides insights into potential therapeutic targets for various diseases .

Study on Neurological Disorders

A study explored the efficacy of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate in models of neurodegenerative diseases. The findings indicated that the compound could enhance neuroprotective effects by modulating pathways associated with oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor quinoxaline derivatives. For example, hydrogenation of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under H₂ gas produces the tetrahydroquinoxaline core, followed by chiral resolution to isolate the (R)-enantiomer . Enantioselective approaches, such as organocatalyzed Mannich reactions, can also generate chiral centers with high stereochemical fidelity (e.g., visible-light photoredox catalysis combined with asymmetric organocatalysis) .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves multi-component orientation analysis (e.g., using CELL_NOW and SAINT for handling twinned crystals) . Refinement employs SHELX software (e.g., SHELXL for small-molecule refinement), which accounts for disordered atoms (e.g., 93:7 ratio disorder in heterocyclic rings) and hydrogen-bonding networks . Atomic displacement parameters (ADPs) and geometric restraints ensure structural reliability .

Q. What hydrogen-bonding interactions stabilize the crystal packing of this compound?

- Methodological Answer : The crystal lattice is stabilized by intermolecular N–H···O and C–H···O hydrogen bonds. For example, N1–H1A···O1 (2.87 Å, 177°) and C3–H3···O3 (3.51 Å, 165°) form layers parallel to the (112) plane. These interactions are validated using SHELX hydrogen-bond geometry tables and DIAMOND visualization .

Advanced Research Questions

Q. How do you resolve crystallographic disorder in the heterocyclic ring system, and what statistical models are applied?

- Methodological Answer : Multi-component refinement in SHELXL addresses disorder by partitioning occupancy ratios (e.g., 93:7 for major/minor conformers). Geometric restraints (e.g., SIMU/DELU) ensure comparable bond lengths/angles between disordered components. Affected hydrogen atoms are modeled as riding contributions with idealized positions. Residual electron density peaks (>1 eÅ⁻³) are attributed to neglected minor components .

Q. What computational strategies validate the (R)-configuration in absence of enantiopure crystals?

- Methodological Answer : Compare experimental and calculated circular dichroism (CD) spectra or use density functional theory (DFT)-optimized structures for chiral center assignment. For racemic analogs (e.g., ethyl derivatives), enantiomeric excess (ee) can be determined via HPLC with chiral columns, referencing published CCDC data (e.g., CCDC 1922649) .

Q. How does hydrogen-bonding topology influence the compound’s stability under varying humidity/temperature?

- Methodological Answer : Dynamic vapor sorption (DVS) and variable-temperature SC-XRD reveal that N–H···O bonds (e.g., N1–H1A···O1) are critical for lattice integrity. Thermal displacement parameters (Ueq) quantify atomic mobility, while Hirshfeld surface analysis maps interaction robustness under stress .

Q. What in vitro assays are recommended to explore biological activity, given structural analogs’ reported bioactivity?

- Methodological Answer : Quinoxaline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. Standard assays include:

- Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).

- Antimicrobial : Broth microdilution for MIC determination.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

- Structure-activity relationships (SARs) are guided by substituent effects on the tetrahydroquinoxaline core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.